Cas no 2229664-83-7 (2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol)

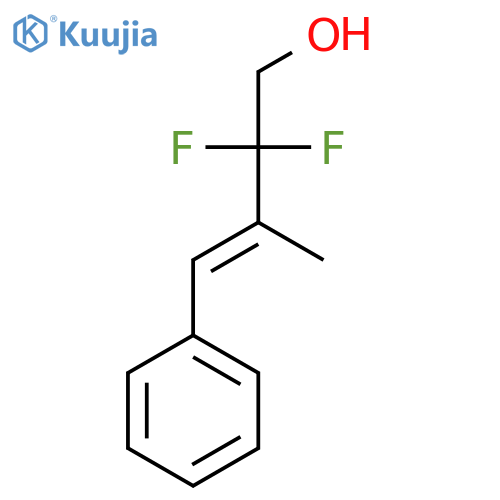

2229664-83-7 structure

商品名:2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol

- 2229664-83-7

- EN300-1879922

-

- インチ: 1S/C11H12F2O/c1-9(11(12,13)8-14)7-10-5-3-2-4-6-10/h2-7,14H,8H2,1H3/b9-7+

- InChIKey: GQEPAHNLZKNLEP-VQHVLOKHSA-N

- ほほえんだ: FC(CO)(/C(/C)=C/C1C=CC=CC=1)F

計算された属性

- せいみつぶんしりょう: 198.08562133g/mol

- どういたいしつりょう: 198.08562133g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879922-0.25g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1879922-1.0g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1879922-2.5g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1879922-5.0g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1879922-0.1g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1879922-1g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 1g |

$1172.0 | 2023-09-18 | ||

| Enamine | EN300-1879922-0.05g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1879922-0.5g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1879922-10.0g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1879922-5g |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol |

2229664-83-7 | 5g |

$3396.0 | 2023-09-18 |

2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2229664-83-7 (2,2-difluoro-3-methyl-4-phenylbut-3-en-1-ol) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量